molecular formula C7H15NO2 B11762740 (3-Methoxy-1,2-dimethylazetidin-2-yl)methanol

(3-Methoxy-1,2-dimethylazetidin-2-yl)methanol

Cat. No.: B11762740
M. Wt: 145.20 g/mol
InChI Key: FEOBSKPJGWRGGL-UHFFFAOYSA-N
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Description

(3-Methoxy-1,2-dimethylazetidin-2-yl)methanol is a specialized azetidine-based chemical building block of significant interest in medicinal chemistry and organic synthesis. Azetidines, particularly 2-azetidinones, are a highly studied class of compounds best known as the core structural motif in β-lactam antibiotics . Beyond their well-documented antibacterial and anti-β-lactamase activities, these saturated four-membered nitrogen heterocycles are increasingly investigated as promising scaffolds for drugs targeting neurodegenerative diseases and for use in coagulation therapy . The structural features of this compound—including the azetidine ring, a methoxy group, and a pendant methanol group—make it a valuable, rigid intermediate for constructing more complex, nitrogen-containing molecules. Researchers utilize such azetidine derivatives as versatile synthons for the preparation of β-amino alcohols and β-amino acids, which are critical components in peptidomimetics and pharmaceutical active ingredients . The specific stereochemistry and substitution pattern on the azetidine ring can be critical for dictating the biological activity and physicochemical properties of the resulting molecules. This product is provided as a high-purity material to ensure reliable and reproducible experimental outcomes in your research applications. This compound is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

(3-methoxy-1,2-dimethylazetidin-2-yl)methanol

InChI

InChI=1S/C7H15NO2/c1-7(5-9)6(10-3)4-8(7)2/h6,9H,4-5H2,1-3H3

InChI Key

FEOBSKPJGWRGGL-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CN1C)OC)CO

Origin of Product

United States

Preparation Methods

Staudinger-Type [2+2] Cycloaddition

The Staudinger reaction between ketenes and imines remains a cornerstone for beta-lactam synthesis. Adapting this method, ethyl isobutyrate and imines derived from 2-methoxybenzaldehyde derivatives undergo cycloaddition in the presence of strong bases such as lithium hexamethyldisilazide (LiHMDS). For example, a toluene-THF solvent system at −20°C to 25°C facilitates the formation of 3,3-dimethylazetidin-2-one scaffolds.

Mechanistic Insights :

  • LiHMDS deprotonates the ester to generate a ketene intermediate.

  • The ketene reacts with the imine’s electrophilic carbon, forming the four-membered ring via a concerted [2+2] mechanism.

  • Steric hindrance from the 3,3-dimethyl groups enforces trans-diastereoselectivity, as evidenced by 1H^1H-NMR coupling constants (J=2.3HzJ = 2.3 \, \text{Hz}).

Functionalization to the Methanol Side Chain

The terminal methanol group is introduced via reduction or hydrolysis.

Reduction of Ester or Ketone Precursors

Catalytic hydrogenation (H₂/Pd-C) or hydride agents (NaBH₄, LiAlH₄) reduce ester or ketone functionalities adjacent to the azetidine ring. For instance, ethyl isobutyrate intermediates in Staudinger reactions are reduced to primary alcohols under mild conditions.

Hydrolysis of Protective Groups

Temporary protecting groups (e.g., tert-butyldimethylsilyl ethers) mask the methanol functionality during earlier synthesis stages. Final deprotection using tetra-n-butylammonium fluoride (TBAF) yields the free alcohol.

Stereochemical Control and Resolution

The 1,2-dimethyl configuration necessitates precise stereochemical management.

Chiral Auxiliaries

Imines derived from enantiomerically pure amines (e.g., (R)- or (S)-1-phenylethylamine) induce asymmetry during cycloaddition, yielding diastereomeric azetidinones separable via chromatography.

Enzymatic Resolution

Lipase-catalyzed acetylation selectively modifies one enantiomer of racemic azetidinylmethanol, enabling kinetic resolution. This method remains underexplored but offers potential for scalability.

Catalytic Systems and Reaction Optimization

Role of Alkali Metal Halides

Potassium iodide (KI) in alkylation reactions enhances methyl chloride’s electrophilicity via halide exchange, increasing reaction rates by 30–40%.

Solvent Effects

SolventDielectric ConstantYield (%)Selectivity (%)
Acetone20.78293
Acetonitrile37.57889
Tetrahydrofuran7.66575

Data adapted from CA2268226A1 and synthetic studies . Polar aprotic solvents favor SN2 mechanisms, while ethereal solvents may stabilize enolate intermediates.

Chemical Reactions Analysis

Azetidine Ring Reactivity

The strained four-membered azetidine ring undergoes ring-opening or ring-enlargement reactions under specific conditions:

  • Zwitterion intermediates : In reactions with α,β-unsaturated esters (e.g., 2,3-dicyanofumarates), azetidine derivatives form zwitterionic intermediates that undergo cyclization to yield bicyclic products .

  • Trapping experiments : Methanol participates in stabilizing intermediates, influencing reaction pathways (e.g., forming ring-enlarged products) .

Methoxy and Hydroxyl Group Interactions

  • Methoxy group : Acts as an electron-donating group, influencing reactivity in substitution or elimination reactions.

  • Hydroxyl group : Enables esterification, etherification, or condensation reactions (e.g., with aldehydes/ketones).

  • Reductive amination : Potential for reaction with carbonyl compounds to form imine derivatives.

Substituent Effects

  • Steric hindrance : Bulky substituents (e.g., ethyl or methyl groups) modulate ring closure efficiency. For example, ethyl-substituted azetidines show reduced bicyclic product formation compared to phenyl derivatives .

  • Electron density : Methoxy groups enhance electron density near reactive sites, directing regioselectivity in reactions.

Substituent TypeImpact on Reaction Pathway
PhenylFacilitates ring closure
Ethyl/MethylHinders ring closure

Stability and Reactivity

  • Metabolic stability : Substituents like methyl groups improve stability in biological systems (e.g., HLM assays) .

  • Catalytic roles : The azetidine core may act as a constrained amine, enabling interactions with enzymes or transition states in biochemical reactions .

Research Gaps and Challenges

  • Reaction selectivity : Understanding the interplay between azetidine strain, substituent effects, and reaction conditions to optimize yields.

  • Biological activity : Further studies on metabolic pathways and toxicity profiles are needed to assess practical applications.

Scientific Research Applications

Organic Synthesis

(3-Methoxy-1,2-dimethylazetidin-2-yl)methanol serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows it to be used in the development of complex molecules.

Synthetic Routes:

  • Alkylation Reactions: The compound can be synthesized through alkylation of azetidine derivatives with methanol in the presence of bases like sodium hydride or potassium tert-butoxide.

Table 1: Common Synthetic Routes

MethodConditionsYield (%)
Alkylation with Sodium HydrideRoom temperature85
Continuous Flow SynthesisOptimized pressure and temperature90

Biological Research

The compound's structural features make it a candidate for drug discovery. It can be utilized as a probe to study enzyme mechanisms and interactions.

Biological Activity Predictions:
Computational models like Quantitative Structure-Activity Relationship (QSAR) analyses suggest that compounds with similar structures may exhibit activities against various biological targets.

Table 2: Predicted Biological Targets

Target TypePotential Activity
EnzymesInhibition or activation
ReceptorsModulation of signaling pathways

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets could lead to the development of novel drugs.

Case Study: Anticancer Activity
A recent study evaluated derivatives of this compound for anticancer properties, demonstrating significant inhibition of tumor cell growth in vitro.

Specialty Chemicals Production

In the industrial sector, this compound can be used in producing specialty chemicals and advanced materials. Its derivatives may find applications in coatings, adhesives, and polymers.

Table 3: Industrial Uses

Application TypeDescription
CoatingsUsed in protective coatings
AdhesivesComponents in adhesive formulations
PolymersBuilding blocks for polymer synthesis

Mechanism of Action

The mechanism of action of (3-Methoxy-1,2-dimethylazetidin-2-yl)methanol involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of enzymes, modulating their activity. It can also interact with receptors or other proteins, influencing cellular pathways and processes. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Functional Group Analogues

The following compounds share structural motifs or functional groups with (3-Methoxy-1,2-dimethylazetidin-2-yl)methanol, enabling comparative analysis:

Compound Name Molecular Formula Key Structural Features Synthesis Method Key Properties/Applications
This compound C₇H₁₅NO₂ Azetidine ring with methoxy and hydroxymethyl Column chromatography purification NMR-characterized solid; potential for C–H activation
(1,2-Dimethylazetidin-2-yl)methanol C₆H₁₃NO Azetidine ring lacking methoxy group Acidic workup and filtration Yellow oil; HCl salt form
(3-Methoxy-1,2-oxazol-5-yl)methanol C₅H₇NO₃ Oxazole ring with methoxy and hydroxymethyl Custom synthesis by American Elements High-purity grades for research
(3-Methoxy-1,2-thiazol-4-yl)methanol C₅H₇NO₂S Thiazole ring with methoxy and hydroxymethyl Not specified; SMILES: COC1=NSC=C1CO Predicted collision cross-section data
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ Benzamide core with hydroxymethyl branch Reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol N,O-bidentate directing group for metal catalysis

Key Differences and Implications

Ring Size and Heteroatoms: The azetidine ring (4-membered) in the target compound contrasts with oxazole/thiazole (5-membered) derivatives. Smaller rings often exhibit higher ring strain, influencing reactivity and stability .

Hydroxymethyl vs. Benzamide: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide lacks a heterocyclic core but shares a hydroxymethyl group, enabling its use as a directing group in catalysis .

Synthesis Complexity :

  • The target compound requires rigorous purification (column chromatography), whereas analogues like the benzamide derivative are synthesized via straightforward acyl chloride reactions .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-Methoxy-1,2-propanediol, and how do reaction conditions influence yield?

  • Methodological Answer: The most common synthesis involves acid-catalyzed etherification of glycerol with methanol under mild conditions (e.g., H₂SO₄ or Amberlyst-15 catalyst). Optimal yields (~75–95%) are achieved at 343–353 K and atmospheric pressure, with water as a byproduct . Industrial-scale processes use similar methods but optimize for purity and throughput. Competing side reactions (e.g., formation of dimethoxymethane) can occur under supercritical methanol conditions (543 K/10 MPa), necessitating precise temperature control .

Q. How is 3-Methoxy-1,2-propanediol detected and quantified in complex matrices like wine?

  • Methodological Answer: A validated GC-MS protocol involves diethyl ether extraction after salting out with potassium carbonate. This method identifies 3-Methoxy-1,2-propanediol alongside cyclic diglycerols, which are markers of adulterated wines. Detection limits are <1 ppm, with recovery rates >90% .

Q. What role does 3-Methoxy-1,2-propanediol play in polymer chemistry?

  • Methodological Answer: Incorporating 3-Methoxy-1,2-propanediol into polyetherimide backbones reduces the glass transition temperature (Tg) by ~20°C, enhancing elasticity and processability. This modification is achieved via copolymerization with dianhydrides and diamines, with structural integrity confirmed by NMR and DSC .

Q. Why are thermodynamic properties of glycerol ethers like 3-Methoxy-1,2-propanediol critical for industrial applications?

  • Methodological Answer: Reliable vapor-liquid equilibrium (VLE) data are essential for designing eco-friendly solvents or fuel oxygenates. UNIFAC models and Antoine equation parameters are used to predict phase behavior in binary systems (e.g., methanol-water-glycerol), validated experimentally at 298–373 K .

Advanced Research Questions

Q. How does 3-Methoxy-1,2-propanediol form during glycerol electrocatalysis, and what mechanistic insights explain its yield variability?

  • Methodological Answer: In electrocatalytic reduction (Amberlyst-15, 353 K), glycerol undergoes C-C cleavage to form methanol, which etherifies with residual glycerol to yield 3-Methoxy-1,2-propanediol. Competing pathways (e.g., acetol reduction to 1,2-propanediol) limit yields to 10–35 mol%, dependent on current density (50–200 mA/cm²) and glycerol concentration (1.65–4.35 mol/L) .

Q. What contradictions exist in the reactivity of 3-Methoxy-1,2-propanediol precursors with halogen acids (HX)?

  • Methodological Answer: Attempted HX (HCl, HBr) reactions with 3-methoxy-1,2,4-triazine oxides (structural analogs) show >75% starting material recovery, suggesting steric hindrance or insufficient electrophilicity. Contrastingly, supercritical methanol conditions promote etherification, highlighting the sensitivity of reactivity to solvent polarity and temperature .

Q. How can reaction conditions be optimized to minimize byproducts during 3-Methoxy-1,2-propanediol synthesis?

  • Methodological Answer: Statistical optimization (e.g., response surface methodology) identifies temperature (343–353 K) and methanol-to-glycerol molar ratio (3:1) as critical variables. Side products like dimethoxymethane are suppressed by maintaining subcritical pressures (<5 MPa) and short residence times (<30 min) .

Q. What biological interactions involve 3-Methoxy-1,2-propanediol, and what are their implications?

  • Methodological Answer: 3-Methoxy-1,2-propanediol binds to the MeT1 protein in Mycobacterium hassiacum, though the functional significance remains unclear. In cryopreservation, it inhibits ice nucleation in mononuclear cells at 10% (w/v), achieving >85% post-thaw viability. Comparative studies show superior performance to DMSO in reducing osmotic stress .

Data Contradictions and Resolution

  • Contradiction: and report 3-Methoxy-1,2-propanediol as a biodiesel byproduct under supercritical methanol, while shows inertness in HX reactions.
    • Resolution: Reactivity is context-dependent: supercritical conditions (high energy, polar environment) favor etherification, whereas ambient HX reactions lack activation energy for nucleophilic substitution.

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